molecular formula C20H43NO10 B1664894 Amino-PEG10-alcohol CAS No. 129449-09-8

Amino-PEG10-alcohol

Cat. No.: B1664894
CAS No.: 129449-09-8
M. Wt: 457.6 g/mol
InChI Key: OXOVKDXWDUGJLC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Amino-PEG10-alcohol typically involves the reaction of a PEG chain with an amino group and an alcohol group. The PEG chain provides solubility and steric hindrance, making it useful for modifying and functionalizing biomolecules. The synthetic route generally includes the following steps:

    Activation of PEG Chain: The PEG chain is activated using reagents such as tosyl chloride or mesyl chloride to introduce a leaving group.

    Introduction of Amino Group: The activated PEG chain is then reacted with an amine to introduce the amino group.

    Introduction of Alcohol Group: Finally, the PEG chain with the amino group is reacted with an alcohol to introduce the alcohol group.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions under controlled conditions to ensure high purity and yield. The process typically includes:

Chemical Reactions Analysis

Types of Reactions

Amino-PEG10-alcohol undergoes various types of chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions with carboxylic acids, activated NHS esters, and carbonyls.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various conjugated products depending on the reacting functional group.

Scientific Research Applications

Amino-PEG10-alcohol has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent for bioconjugation and PEGylation of molecules to improve solubility and stability.

    Biology: Employed in the modification of biomolecules for enhanced biological activity and reduced immunogenicity.

    Medicine: Utilized in drug delivery systems to improve the pharmacokinetics and bioavailability of therapeutic agents.

    Industry: Applied in the production of various biotechnological and pharmaceutical products .

Mechanism of Action

The mechanism of action of Amino-PEG10-alcohol involves its ability to react with various functional groups, thereby modifying the properties of the target molecules. The amino group can form covalent bonds with carboxylic acids, activated NHS esters, and carbonyls, while the alcohol group can undergo further derivatization or replacement with other reactive functional groups. This allows for the creation of targeted drug delivery systems and the modification of biomolecules for various applications .

Comparison with Similar Compounds

Amino-PEG10-alcohol is unique due to its 10-unit PEG chain, which provides enhanced solubility and steric hindrance. Similar compounds include:

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H43NO10/c21-1-3-23-5-7-25-9-11-27-13-15-29-17-19-31-20-18-30-16-14-28-12-10-26-8-6-24-4-2-22/h22H,1-21H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXOVKDXWDUGJLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H43NO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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